molecular formula C8H6F2O3 B3025525 2,4-Difluorophenylglyoxal hydrate CAS No. 1049754-94-0

2,4-Difluorophenylglyoxal hydrate

Cat. No.: B3025525
CAS No.: 1049754-94-0
M. Wt: 188.13 g/mol
InChI Key: PEEFAATXGFJDQJ-UHFFFAOYSA-N
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Description

2,4-Difluorophenylglyoxal hydrate is a chemical compound with the molecular formula C8H6F2O3. It is a hydrate form of 2,4-difluorophenylglyoxal, which is characterized by the presence of two fluorine atoms attached to a phenyl ring and a glyoxal group. This compound is used in various scientific research applications, particularly in the synthesis of biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Difluorophenylglyoxal hydrate can be synthesized through the oxidation of 2,4-difluorobenzaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically takes place in an aqueous medium under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The process is optimized to maximize yield and purity while minimizing the production of by-products. The final product is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

2,4-Difluorophenylglyoxal hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Difluorophenylglyoxal hydrate is utilized in several scientific research fields:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including heterocycles and pharmaceuticals.

    Biology: The compound is employed in the study of enzyme mechanisms and protein interactions due to its reactive glyoxal group.

    Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting cancer and infectious diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-difluorophenylglyoxal hydrate involves its reactive glyoxal group, which can form covalent bonds with nucleophilic sites on biomolecules such as proteins and nucleic acids. This reactivity makes it useful in studying enzyme mechanisms and protein interactions. The compound can also act as an electrophile in various organic reactions, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both fluorine atoms and a glyoxal group, which confer distinct reactivity and versatility in chemical synthesis. Its ability to participate in a wide range of reactions makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

1-(2,4-difluorophenyl)-2,2-dihydroxyethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O3/c9-4-1-2-5(6(10)3-4)7(11)8(12)13/h1-3,8,12-13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEEFAATXGFJDQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(=O)C(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30856178
Record name 1-(2,4-Difluorophenyl)-2,2-dihydroxyethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049754-94-0
Record name 1-(2,4-Difluorophenyl)-2,2-dihydroxyethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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